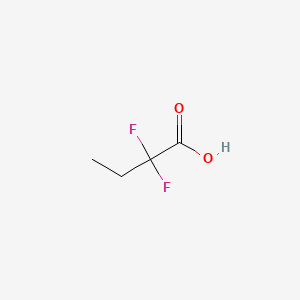

2,2-Difluorobutyric acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSKRVZFWQPJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395371 | |

| Record name | 2,2-difluorobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-62-3 | |

| Record name | 2,2-difluorobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Foundation: a History of Fluorinated Carboxylic Acids

The introduction of fluorine into organic molecules has long been a strategy to modulate their chemical and physical properties. The first synthesis of an organofluorine compound is often attributed to Alexander Borodin in 1862. nih.gov However, it was the development of new fluorination methods in the early 20th century, such as the Schiemann reaction, that opened the door to a wider array of fluoroaromatic compounds. nih.gov

Fluorinated carboxylic acids, a subclass of these compounds, have been of particular interest. wikipedia.org Early research revealed that the presence of fluorine atoms significantly impacts the acidity of the carboxylic acid group. wikipedia.orgjst.go.jp For instance, trifluoroacetic acid is a much stronger acid than its non-fluorinated counterpart, acetic acid. wikipedia.org This enhanced acidity, along with other unique properties conferred by fluorine, such as increased metabolic stability and altered lipophilicity, has made fluorinated carboxylic acids valuable in various industrial and research applications. wikipedia.orgnih.govsci-hub.se They have been employed as strong acids in chemical synthesis, as surfactants, and as precursors for polymers and other materials. wikipedia.orgsci-hub.segoogle.com

The Rationale: Focusing on α,α Difluorination

The specific placement of two fluorine atoms on the carbon adjacent to the carboxylic acid group—the α-position—imparts a unique set of characteristics to the molecule. Research into α,α-difluorinated carboxylic acids is driven by the desire to fine-tune the properties of parent molecules for specific applications.

The Application: 2,2 Difluorobutyric Acid in Focus

Direct Fluorination Approaches for α,α-Difluorocarboxylic Acid Synthesis

Direct fluorination methods involve the introduction of two fluorine atoms at the α-position of a carboxylic acid or its derivative. Several reagents and strategies have been developed for this purpose.

Utilization of Bromine Trifluoride (BrF₃) in α,α-Difluoroalkanoate Preparation

Bromine trifluoride (BrF₃) has been employed as a potent fluorinating agent for the synthesis of α,α-difluoro esters. researchgate.net A notable application involves the reaction of 2-alkyl-2-ethoxycarbonyl-1,3-dithianes with BrF₃. This reaction proceeds under mild conditions, typically at 0°C for a short duration, to yield the corresponding ethyl 2,2-difluoroalkanoates in good yields (65-75%). researchgate.net The dithiane functional group is crucial for the success of this transformation. researchgate.net Subsequent hydrolysis of the resulting α,α-difluoro esters provides the desired α,α-difluorocarboxylic acids. researchgate.net This method is tolerant of a range of functional groups, although ketones may require protection as acetals. researchgate.net

Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization using Gem-Difluoroarylacetic Acids

A silver-promoted radical cascade reaction offers a pathway to synthesize complex molecules containing a difluoromethyl group. nih.gov This method utilizes gem-difluoroarylacetic acids as precursors to generate aryldifluoromethyl radicals in situ. nih.govnih.gov The reaction is typically promoted by a silver salt, such as silver nitrate (B79036) (AgNO₃), in the presence of an oxidant like potassium persulfate (K₂S₂O₈). nih.gov This approach has been successfully applied to the aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes, leading to the formation of 3-aryldifluoromethyl-containing chroman-4-one derivatives in moderate to good yields. nih.govnih.gov While this specific example leads to a cyclic ketone, the underlying principle of generating difluoromethyl radicals from gem-difluoroacetic acids is a valuable strategy in organofluorine chemistry. nih.gov

Decarboxylative Fluorination of Malonic Acid Derivatives

A versatile method for the synthesis of α,α-difluorocarboxylic acids involves the silver-catalyzed decarboxylative fluorination of malonic acid derivatives. nih.govresearchgate.net This approach offers tunable chemoselectivity, allowing for the formation of either gem-difluoroalkanes or α-fluorocarboxylic acids by adjusting the reaction conditions, specifically the base and solvent. nih.govresearchgate.net For the synthesis of α-fluorocarboxylic acids, the reaction is typically carried out using a specific base and solvent system. researchgate.net This method is advantageous due to the use of readily available starting materials and its compatibility with a wide range of functional groups. nih.govresearchgate.net Mechanistic studies suggest the involvement of an α-carboxylic acid radical intermediate in this transformation. nih.gov

Fluorination of Ketene (B1206846) Acetals with Acyl Hypofluorite (B1221730) (AcOF)

An alternative route to α,α-difluorocarboxylic acid derivatives is the fluorination of ketene acetals using acyl hypofluorite (AcOF). organic-chemistry.orgnih.gov This electrophilic fluorination approach circumvents common issues associated with nucleophilic fluorination methods, such as elimination and rearrangement reactions. nih.gov In this method, the starting carboxylic acids or esters are first converted to their corresponding ketene acetals. nih.gov These enol derivatives then react with AcOF, which can be prepared directly from fluorine gas, to yield the α-fluoro derivatives in good yields. organic-chemistry.orgnih.gov This method has proven effective even for α- and β-branched carboxylic acid derivatives that are challenging to fluorinate directly. nih.gov

Catalytic Enantioselective Fluorination of Carboxylic Acids

The development of catalytic, enantioselective methods for the α-fluorination of carboxylic acids represents a significant advancement in the field. One such method involves the dual activation of acid chlorides using a combination of a chiral nucleophile and an achiral transition metal complex to generate a dually-activated ketene enolate. nih.gov This intermediate is then efficiently fluorinated with an electrophilic fluorine source like N-fluorodibenzene-sulfonimide (NFSI) to produce α-fluorinated carboxylic acid derivatives with high enantiomeric excess. nih.gov By varying the nucleophile used in the workup, a range of products including α-fluoro carboxylic acids, esters, and amides can be accessed. nih.gov Another approach utilizes chiral primary amine catalysts for the highly enantioselective fluorination of α-branched aldehydes, which can then be converted to the corresponding α-fluorocarboxylic acids. rsc.org

Indirect Synthetic Routes

Indirect routes to this compound typically involve the synthesis of a precursor that is subsequently converted to the target molecule. One common strategy is the fluorination of a suitable butyric acid derivative. For instance, the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor on butyric acid derivatives can yield this compound. These reactions generally require controlled, low-temperature conditions and an inert atmosphere to minimize side reactions.

Another indirect approach could involve the hydroformylation of propene to produce butyraldehyde, which is then oxidized to butyric acid. wikipedia.org While this produces the non-fluorinated precursor, subsequent fluorination steps would be required to obtain the final product.

Conversion of α,α-Difluoroacylsilanes to α,α-Difluorocarboxylic Acids

The synthesis of α,α-difluorocarboxylic acids, such as this compound, can be achieved from α,α-difluoroacylsilanes. This transformation represents a crucial step in the preparation of these fluorinated organic compounds. The specific conditions and reagents for this conversion can vary, but the fundamental chemical change involves the cleavage of the silicon-acyl bond and subsequent formation of a carboxylic acid group. While direct literature on the conversion of an α,α-difluoroacylsilane specifically to this compound is not detailed here, the general transformation is a recognized synthetic route.

Transformation of β-keto Esters with Sulfur Tetrafluoride (SF₄)

A significant and efficient method for synthesizing β,β-difluorocarboxylic acids involves the deoxofluorination of β-keto esters using sulfur tetrafluoride (SF₄). researchgate.netresearchgate.netthieme-connect.com This reaction is a powerful tool in organofluorine chemistry. thieme.de Researchers have investigated the scope and limitations of this reaction, demonstrating its utility for producing these valuable building blocks for medicinal chemistry on a multigram scale. researchgate.netthieme-connect.com

The process typically involves treating a β-keto ester with SF₄, which converts the ketone carbonyl group into a geminal difluoride. wikipedia.org Subsequent hydrolysis of the ester group yields the desired β,β-difluorocarboxylic acid. thieme-connect.com While SF₄ is a hazardous and toxic reagent requiring specialized handling, its effectiveness in these transformations often outweighs the challenges, particularly for larger-scale syntheses where alternative multi-step methods using less hazardous reagents prove inefficient. thieme-connect.comthieme.de The reaction conditions, such as temperature and the use of a solvent like hydrogen fluoride (B91410), can be optimized to achieve good yields. wikipedia.org

Table 1: Deoxofluorination of β-Keto Esters

| Starting Material | Reagent | Product | Significance |

| β-Keto Ester | Sulfur Tetrafluoride (SF₄) | β,β-Difluorocarboxylic Acid | Efficient route for multigram synthesis of building blocks for medicinal chemistry. researchgate.netthieme-connect.com |

Hydroboration/Copper-Catalyzed Carboxylation of Fluorinated Alkenes

A modern approach to synthesizing fluorinated carboxylic acids involves a two-step sequence of hydroboration followed by copper-catalyzed carboxylation of fluorinated alkenes. researchgate.netacs.org This methodology offers a pathway to secondary carboxylic acids. acs.org

The first step, hydroboration, typically utilizes a hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN) to add a boron-hydrogen bond across the double bond of the alkene. acs.org Recent advancements have focused on the copper-catalyzed regio- and enantioselective hydroboration of difluoroalkyl-substituted internal alkenes. nih.govgeresearchgroup.comtechnion.ac.il This catalytic system is crucial for controlling the stereochemistry of the resulting organoborane intermediate and for preventing the undesired elimination of fluoride ions. nih.gov

The subsequent step is a copper-catalyzed carboxylation, where the organoborane intermediate reacts with carbon dioxide (CO₂) to form the carboxylic acid. acs.org This reaction is often facilitated by a copper catalyst and additives such as cesium fluoride. acs.org The development of visible-light-accelerated, rhodium-catalyzed reductive hydrocarboxylation of styrenes with CO₂ and H₂ at room temperature and ambient pressure also presents a promising, atom-economical route to carboxylic acids. nih.gov

Synthesis of Key Intermediates and Derivatives

Preparation of 4-Azido-2,2-difluorobutanoic Acid

4-Azido-2,2-difluorobutanoic acid is a valuable intermediate used in various chemical and biological applications, including bioorthogonal chemistry and the synthesis of antiviral and anticancer agents. smolecule.com Its synthesis commonly involves the nucleophilic substitution of a suitable leaving group on a 2,2-difluorobutanoic acid derivative with an azide (B81097) source, typically sodium azide (NaN₃). smolecule.com The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

The presence of the electron-withdrawing fluorine atoms at the C2 position increases the acidity of the carboxylic acid. The azido (B1232118) group in the final product can undergo various transformations, such as cycloaddition reactions to form triazoles or reduction to an amine. smolecule.com

A related synthetic strategy has been used to prepare 4-azido-2,6-difluorophenyl acetate, which involved a four-step sequence starting from 2,6-difluorophenol: acetylation, nitration, reduction of the nitro group to an amine, and finally, diazotization followed by treatment with sodium azide. sciforum.net

Synthesis of Fmoc-2-Amino-4,4-difluorobutyric Acid

The synthesis of Fmoc-protected amino acids is crucial for their use in solid-phase peptide synthesis. cam.ac.uknih.gov While a direct synthesis for Fmoc-2-amino-4,4-difluorobutyric acid is not explicitly detailed, general methods for preparing Fmoc-protected amino acids can be applied. These methods often involve the reaction of the free amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base. nih.gov

Efficient, scalable syntheses of other Fmoc-protected non-natural amino acids, such as L-azidoalanine and L-azidohomoalanine, have been developed from readily available starting materials like Fmoc-protected asparagine and glutamine. cam.ac.uk These routes often involve a Hofmann rearrangement followed by a diazo transfer reaction. cam.ac.uk

Chemical Aminoacylation of tRNAs with Fluorinated Amino Acids (e.g., (S)-2-amino-4,4-difluorobutanoic acid)

The site-specific incorporation of non-canonical amino acids, including fluorinated ones like (S)-2-amino-4,4-difluorobutanoic acid, into proteins is a powerful tool in protein engineering and chemical biology. nih.govgoogle.comnih.govrsc.org This is often achieved through the chemical aminoacylation of a suppressor transfer RNA (tRNA). nih.govnih.gov

The process involves chemically attaching the desired fluorinated amino acid to a tRNA molecule that recognizes a nonsense codon (e.g., an amber stop codon, UAG) introduced at a specific site in the gene encoding the protein of interest. nih.govgoogle.com A common method involves the chemical aminoacylation of a dinucleotide, pdCpA, with an N-protected and activated form of the amino acid. nih.gov This aminoacylated dinucleotide is then enzymatically ligated to a truncated suppressor tRNA using T4 RNA ligase. nih.govnih.gov The resulting full-length, misacylated tRNA can then deliver the fluorinated amino acid to the ribosome during in vitro protein synthesis, leading to its incorporation into the growing polypeptide chain. nih.govwikipedia.org This technique allows for the creation of engineered proteins with novel properties conferred by the incorporated fluorinated amino acids. nih.govrsc.org

Development of 2,2-Difluorobut-3-enoic Acid

2,2-Difluorobut-3-enoic acid is a valuable fluorinated building block. Its synthesis typically involves the introduction of two fluorine atoms at the C2 position of a butenoic acid derivative. Common methods employ specialized fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the conversion of a carbonyl group or hydroxyl groups to the corresponding difluoride. The reaction must be conducted under carefully controlled conditions to ensure that the fluorination occurs selectively at the intended position.

Synthesis of 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid

While a direct synthetic route for 2-(2,2-difluoroethyl)-4,4-difluorobutanoic acid is not prominently documented, the synthesis of structurally related polyfluorinated butanoic acids provides insight into potential strategies. For instance, the synthesis of 4-bromo-4,4-difluorobutanoic acid has been achieved through the reaction of acrylic acid with dibromodifluoromethane. prepchem.com This process, detailed in the table below, demonstrates a method for introducing a difluorinated carbon to a butanoic acid backbone.

Table 1: Synthesis of 4-Bromo-4,4-difluorobutanoic acid

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Acrylic acid | Dibromodifluoromethane, Sodium dithionite, Sodium bicarbonate | Acetonitrile (B52724), Water | Stirred at ambient temperature for 4 hours | 4-Bromo-4,4-difluorobutanoic acid |

This reaction proceeds in a biphasic mixture, and upon completion, the product is isolated from the organic phase. prepchem.com Such a strategy could potentially be adapted, using different starting materials and reagents, to construct the target molecule 2-(2,2-difluoroethyl)-4,4-difluorobutanoic acid.

Reaction Conditions and Optimization Strategies

The efficiency and selectivity of fluorination reactions are highly dependent on the chosen conditions. Optimizing these parameters is crucial for maximizing yield and purity.

Catalytic Systems in Difluorination Reactions

Modern synthetic chemistry has seen the development of powerful catalytic systems for difluorination reactions. These catalysts offer a more efficient and controlled alternative to stoichiometric reagents.

Aryl Iodide Catalysts : A notable approach involves the use of an aryl iodide catalyst in conjunction with a nucleophilic fluoride source and an oxidant. acs.org This system is effective for the 1,2-difluorination of a wide range of alkenes, often with high diastereoselectivity. acs.org Inexpensive catalysts like p-iodotoluene have also been reported for the vicinal difluorination of olefins, demonstrating broad functional group tolerance. nih.gov

Molecular Iodine Catalysis : Another cost-effective method utilizes molecular iodine (I₂) as a catalyst. nih.gov In the presence of an oxidizing agent like Selectfluor and an HF source, I₂ can catalyze the difluorination of both aliphatic and aromatic alkenes. nih.gov This method avoids the need for more complex or expensive catalysts. nih.gov

Hypervalent Iodine Reagents : Chiral aryl iodide catalysts have been developed for enantioselective 1,2-difluorination reactions, particularly for substrates like cinnamamides. prepchem.com These reactions use a fluoride source such as HF-pyridine and an oxidant to regenerate the catalyst. prepchem.com

Table 2: Catalytic Systems for Alkene Difluorination

| Catalyst Type | Key Components | Substrate Example | Reference |

|---|---|---|---|

| Aryl Iodide | Aryl iodide, Nucleophilic fluoride source, Oxidant | Alkenes | acs.org |

| Molecular Iodine | I₂, Selectfluor, HF reagent | Aliphatic and Aromatic Alkenes | nih.gov |

| Chiral Hypervalent Iodine | Chiral aryl iodide, HF-pyridine, mCPBA | Cinnamamides | prepchem.com |

Solvent Effects and Reaction Selectivity

The choice of solvent is a critical parameter in fluorination reactions, capable of influencing reaction pathways and selectivity. hokudai.ac.jp The compatibility of the fluorinating agent with the solvent is a primary safety concern, as some reagents can react explosively with common solvents like DMF or DMSO. chemicalbook.com

Fluorinated alcohol solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have gained prominence due to their unique properties. nih.gov HFIP is highly polar and can stabilize reactive intermediates like radicals and cations, yet it is a poor nucleophile, which can prevent unwanted side reactions. nih.gov In some cases, solvent mixtures, such as dichloromethane (B109758) (DCM) and a fluorinated alcohol, can have a synergistic effect, enhancing reactivity by improving reagent solubility and stabilizing intermediates. nih.gov The solvent can also dictate the type of fluorination that occurs. For example, in the fluorination of hydrazonoindolin-2-one with Selectfluor, different solvent conditions can selectively produce either 3,3-difluorooxindoles or 3-fluorooxindoles. hokudai.ac.jp

Regioselective Fluorination of Butenoic Acid Derivatives

Controlling the position of fluorine atom introduction, or regioselectivity, is a significant challenge in synthetic organic chemistry. In the context of butenoic acid derivatives and other unsaturated systems, several strategies have been developed to achieve this control.

One powerful strategy involves I(I)/I(III) catalysis, which has been used for the highly regioselective fluorination of unactivated allenes to produce propargylic fluorides. This method often uses an inexpensive HF source that acts as both the nucleophile and a Brønsted acid activator. The choice of catalyst and reaction conditions can switch the selectivity, allowing for the formation of either branched or linear products.

Anchimeric assistance, or neighboring group participation, is another key principle for controlling regioselectivity. In the difluorination of cinnamamides, a bulky N-tert-butyl amide substituent can direct the reaction towards 1,2-difluorination and suppress rearrangement pathways that would lead to 1,1-difluorination. prepchem.com Similarly, in the conversion of functionalized furans, the use of tetrabutylammonium (B224687) fluoride (TBAF) can control the regioselectivity of the reaction to produce α-substituted γ-hydroxybutenolides. These examples highlight how both catalytic systems and substrate design are crucial for directing the outcome of fluorination reactions. prepchem.com

Reactivity of the Carboxylic Acid Moiety in Fluorinated Systems

The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, and its reactivity in fluorinated molecules like this compound is a subject of significant interest. The presence of fluorine atoms on the adjacent carbon atom profoundly influences the chemical behavior of the carboxyl group. These reactions primarily fall under the category of nucleophilic acyl substitution. libretexts.orglibretexts.orgkhanacademy.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the leaving group (in this case, -OH) to form a new acyl compound. libretexts.orgkhanacademy.org

Typical reactions of the carboxylic acid moiety include esterification, amide formation, and conversion to more reactive derivatives like acyl halides.

Esterification: this compound can be converted to its corresponding esters, such as ethyl 2,2-difluorobutyrate, through reaction with an alcohol (e.g., ethanol) under acidic catalysis. This reaction is crucial for creating derivatives for further synthetic transformations.

Amide Formation: The formation of amides from this compound requires reaction with an amine. pearson.com This process often involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. youtube.com Alternatively, the acid can be converted to a more reactive acyl chloride or anhydride (B1165640) first, which then readily reacts with an amine to form the amide. youtube.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts this compound into 2,2-difluorobutanol. youtube.com Milder reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids. youtube.com

Decarboxylation: While typical carboxylic acids are stable to heat, those with specific structural features can undergo decarboxylation (loss of CO₂). For β-keto acids, this reaction occurs readily upon gentle heating through a cyclic transition state. masterorganicchemistry.comyoutube.com While this compound is not a β-keto acid, the degradation of perfluorocarboxylic acids (PFCAs) can be initiated by decarboxylation under specific conditions, leading to reactive intermediates. morressier.comnih.gov

The reactivity of the carboxylic acid can be summarized as follows:

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol (e.g., ROH), Acid Catalyst | Ester (R'-COOR) |

| Amide Formation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC) | Amide (R'-CONHR) |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (R'-CH₂OH) |

| Decarboxylation | Heat, Specific Conditions | Alkane (loss of CO₂) |

(Table based on general carboxylic acid reactivity)

Influence of Geminal Fluorine Atoms on Molecular Reactivity

The two fluorine atoms attached to the carbon adjacent to the carboxyl group (the α-carbon) are known as geminal fluorines. Their presence has a dramatic impact on the molecule's reactivity due to their unique electronic and steric properties.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms pull electron density away from the α-carbon. This effect is transmitted to the carbonyl carbon, making it significantly more electron-deficient (more electrophilic) compared to its non-fluorinated analog, butyric acid. nih.gov This enhanced electrophilicity increases the carbonyl group's susceptibility to attack by nucleophiles. libretexts.org

This inductive effect also stabilizes the carboxylate anion (R-COO⁻) formed upon deprotonation of the acid. By delocalizing the negative charge, the geminal fluorine atoms make this compound a much stronger acid than butyric acid.

Steric Effects: While fluorine is the smallest halogen, the replacement of hydrogen atoms with fluorine atoms does increase the steric bulk around the reaction center. This steric hindrance can influence the rate of reaction by impeding the approach of a nucleophile to the carbonyl carbon. rsc.orgrsc.org However, in many cases, the powerful electronic effects that accelerate the reaction dominate over the modest steric hindrance.

The combined influence of these factors is summarized below:

| Property | Influence of Geminal Fluorine Atoms | Consequence |

| Electrophilicity of Carbonyl Carbon | Increased due to strong -I effect | Faster rate of nucleophilic attack |

| Acidity | Increased due to stabilization of the conjugate base | Lower pKa compared to non-fluorinated analogs |

| Steric Hindrance | Moderately increased | Can potentially slow reaction rates with bulky nucleophiles |

Reaction Mechanisms of Derivatives (e.g., Cycloaddition, Reduction, Substitution of Azido Group)

Derivatives of this compound are versatile intermediates in organic synthesis. Their reaction mechanisms are governed by the interplay of the fluorinated alkyl chain and the specific functional group.

Reduction of Derivatives: Esters of this compound, such as ethyl 2,2-difluorobutyrate, can be reduced to the primary alcohol, 2,2-difluorobutanol. The mechanism with a powerful reducing agent like LiAlH₄ involves a two-step nucleophilic acyl substitution followed by a nucleophilic addition. youtube.com

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the alkoxy group (-OR) is eliminated as a leaving group, forming an aldehyde intermediate.

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. This leads to a second tetrahedral intermediate (an alkoxide).

Protonation: A workup step with water or acid protonates the alkoxide ion to yield the final product, 2,2-difluorobutanol. youtube.com

Cycloaddition Reactions: While this compound itself does not undergo cycloaddition, its derivatives can be modified to contain functionalities like an azide or an alkene, which are active in these reactions. The [3+2] cycloaddition between an azide and an alkyne to form a triazole ring is a prominent example of click chemistry. youtube.com

A hypothetical derivative, 2-azido-2,2-difluorobutyrate, would be expected to react with alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The mechanism involves:

Coordination of the copper catalyst to the alkyne.

The azide derivative then reacts with the activated alkyne.

A series of steps involving a copper-acetylide intermediate leads to the formation of a six-membered cupracycle.

This intermediate then rearranges and, upon protonolysis, releases the stable, 1,4-disubstituted 1,2,3-triazole product and regenerates the catalyst.

Substitution of Azido Group: Fluorinated azides can undergo reactions other than cycloaddition. For instance, α,α-difluorinated azides can react with primary amines to form tetrazoles. acs.org The proposed mechanism for a derivative like 1-azido-1,1-difluoropropane (which could be conceptually derived from this compound via reduction and functional group manipulation) involves:

Nucleophilic Attack: The nucleophilic primary amine attacks the terminal nitrogen of the azido group. acs.orgnih.gov

HF Elimination: The resulting intermediate eliminates hydrogen fluoride (HF), a process often facilitated by a base.

Cyclization: A second HF elimination and subsequent intramolecular cyclization lead to the formation of the stable 5-difluoromethyl tetrazole ring. acs.orgnih.gov

Stability Studies and Degradation Pathways

The stability of fluorinated compounds is a topic of considerable environmental and chemical importance. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability to fluorinated molecules.

Thermal Stability: this compound is expected to be relatively stable to heat under neutral conditions. However, at very high temperatures, such as those used in pyrolysis or incineration (600-2000 K), degradation occurs. researchgate.net Studies on similar short-chain perfluorinated carboxylic acids (PFCAs) suggest that thermal decomposition is initiated by the degradation of the carboxylic acid headgroup, often through decarboxylation. researchgate.net This is followed by a series of chain-shortening reactions, often involving acyl fluoride intermediates. researchgate.net

Chemical Degradation: The degradation of short-chain fluorinated carboxylic acids in the environment can occur through several pathways:

Reaction with OH Radicals: In the atmosphere, PFCAs can react with hydroxyl (OH) radicals. However, this process is generally slow, leading to atmospheric lifetimes of several months for short-chain PFCAs. researchgate.net

Microbial Degradation: Certain microbial communities have been shown to be capable of defluorinating short-chain fluorinated carboxylic acids. acs.orgresearchgate.net The susceptibility to microbial degradation is highly dependent on the structure of the molecule. For example, the presence of C-H bonds at the α-position can be a site for initial enzymatic attack. acs.org The degradation can proceed via cometabolism, where the microorganisms degrade the fluorinated compound while feeding on another primary substrate. acs.orgresearchgate.net

Reductive Defluorination: In laboratory settings, degradation can be achieved using powerful reducing agents like hydrated electrons. nih.gov For perfluoroalkyl ether carboxylic acids, this process involves the cleavage of C-F or C-O bonds to generate unstable intermediates that promote further defluorination. nih.gov

A common degradation pathway for some perfluorocarboxylic acids involves decarboxylation to form a reactive perfluoroalkyl anion, which then undergoes a cascade of fluoride elimination and hydrolysis steps, ultimately leading to mineralization (breakdown to fluoride ions and simple carbon species). morressier.com

Advanced Computational Chemistry Studies of 2,2 Difluorobutyric Acid

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule (conformation) and the distribution of electrons (electronic structure). These factors, in turn, govern the molecule's physical and chemical properties. For 2,2-Difluorobutyric acid, the presence of two fluorine atoms on the alpha-carbon (the carbon adjacent to the carboxyl group) introduces significant electronic effects that influence its conformational preferences.

Computational studies on similar fluorinated alkanes and carboxylic acids have established that the introduction of fluorine can dramatically alter conformational stability through a combination of steric and electronic effects, such as hyperconjugation. nih.govresearchgate.net While direct computational studies on the conformational landscape of this compound are not extensively detailed in the literature, analogies can be drawn from related molecules. For instance, studies on 2,3-difluorobutane (B14755600) demonstrate a complex interplay of effects that deviate from simple chemical intuition. researchgate.net

In the case of this compound, quantum chemical calculations, typically using Density Functional Theory (DFT) methods like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), would be employed to locate the stable conformers and the transition states connecting them on the potential energy surface. researchgate.netbiointerfaceresearch.com These calculations would likely reveal the preferred rotational arrangement around the C2-C3 bond, considering the steric hindrance of the ethyl group and the electrostatic interactions of the C-F and C=O bonds.

The electronic structure of this compound is characterized by the high electronegativity of the fluorine atoms. This leads to a significant inductive (-I) effect, withdrawing electron density from the alpha-carbon and, by extension, from the carboxylic acid group. This electron withdrawal has a profound impact on the molecule's acidity and reactivity. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify these electronic effects, including hyperconjugative interactions between the C-C or C-H bonds and the antibonding orbitals of the C-F bonds (σ → σ*). researchgate.net

Table 1: Representative Computational Methods for Conformation and Electronic Structure Analysis

| Computational Method | Application | Expected Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Frequency Calculation | Identification of stable conformers, relative energies, and vibrational frequencies. |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy calculations | Refined energy differences between conformers. |

| Natural Bond Orbital (NBO) Analysis | Analysis of electron delocalization | Quantification of inductive effects and hyperconjugative stabilization. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a workhorse of computational chemistry for elucidating the mechanisms of chemical reactions. pku.edu.cn By calculating the energies of reactants, products, intermediates, and transition states, DFT allows researchers to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate. dntb.gov.ua

For this compound, DFT could be applied to understand a variety of reactions. For example, the thermal decomposition of perfluorinated carboxylic acids has been shown through theoretical studies to proceed via HF elimination to form an α-lactone intermediate. nih.gov A similar DFT study on this compound could reveal whether it follows a comparable degradation pathway.

Another area of interest is the elucidation of esterification mechanisms. Computational studies of acid-catalyzed esterification reactions have provided detailed molecular-level understanding of different possible mechanisms, such as addition-elimination or carbocation pathways. pku.edu.cn A DFT investigation into the esterification of this compound would involve locating the transition state for the nucleophilic attack of an alcohol on the protonated carbonyl carbon. The calculations would likely show how the electron-withdrawing fluorine atoms affect the stability of the tetrahedral intermediate and the height of the activation barrier.

Prediction of Acidity (pKa) and Related Parameters

The acidity of a molecule, quantified by its pKa value, is a critical parameter influencing its behavior in biological and chemical systems. Computational methods have become increasingly reliable for predicting pKa values, especially for molecules where experimental determination is challenging. nih.govresearchgate.net

High-level ab initio calculations, often in conjunction with a continuum solvation model to account for the effect of the solvent (water), are the gold standard for accurate pKa prediction. researchgate.netmdpi.com The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in both the gas phase and solution using a thermodynamic cycle.

Table 3: Comparison of Acidity (pKa) for Butyric Acid and Related Fluorinated Acids

| Compound | Structure | Experimental pKa (approx.) | Predicted pKa (this compound) | Rationale for Acidity Trend |

|---|---|---|---|---|

| Butyric acid | CH₃CH₂CH₂COOH | 4.82 | - | Reference compound with no electron-withdrawing groups on the α-carbon. |

| This compound | CH₃CH₂CF₂COOH | Not available | 1.34 ± 0.10 chemicalbook.com | Strong inductive effect of two fluorine atoms stabilizes the conjugate base. |

These computational methods can also predict other related parameters, such as gas-phase acidity and proton affinity, which provide further insights into the intrinsic properties of the molecule, separate from solvent effects.

Analysis of Fluorine Activation in Transesterification Reactions

Transesterification, the process of converting one ester to another, is a crucial reaction in organic synthesis. The reactivity of the carboxylic acid or its ester derivative in such reactions can be significantly influenced by substituents. In this compound, the geminal fluorine atoms at the α-position are expected to "activate" the carbonyl group toward nucleophilic attack.

This activation stems from the powerful inductive effect of the fluorine atoms. By withdrawing electron density from the carbonyl carbon, they increase its electrophilicity, making it more susceptible to attack by a nucleophile, such as an alcohol. A DFT study of this process would quantify this effect by calculating the partial atomic charge on the carbonyl carbon and by determining the activation energy for the nucleophilic addition step.

While a specific study on the transesterification of this compound esters was not found, a DFT study on the esterification of carboxylic acids with difluoromethyl diazomethane (B1218177) highlights the unique effects of fluorine. researchgate.net The study rationalized how a single fluorine-for-hydrogen substitution could dramatically alter reaction pathways. researchgate.net This demonstrates the power of DFT to unravel the subtle electronic influences of fluorine. Furthermore, the cleavage of C-F bonds in related systems, such as in 2,2-difluorohomoallylic alcohols, shows that the fluorine atoms can also participate in or influence intramolecular reactions, a factor that could be relevant in certain transesterification contexts. rsc.org

In a computational analysis of a transesterification reaction involving a 2,2-difluorobutyrate ester, researchers would model the formation of the tetrahedral intermediate. The energy of this intermediate and the associated transition states would be compared to those of a non-fluorinated analogue (e.g., a butyrate (B1204436) ester). The results would likely show a lower activation barrier for the fluorinated compound, providing a quantitative measure of the "fluorine activation" effect.

Applications of 2,2 Difluorobutyric Acid and Its Analogs in Organic Synthesis

Building Blocks for Complex Organic Molecules and Heterocycles

2,2-Difluorobutyric acid serves as a versatile precursor for the synthesis of a variety of complex organic molecules and heterocyclic compounds. The electron-withdrawing nature of the gem-difluoro group can influence the reactivity of the carboxylic acid and adjacent positions, enabling its participation in various chemical transformations. Fluorinated building blocks, in general, are crucial in medicinal chemistry for the synthesis of drug analogs with improved properties. For instance, the synthesis of fluconazole (B54011) analogs, a type of antifungal drug, often involves the use of fluorinated precursors to enhance biological activity. mdpi.com

One powerful strategy for the synthesis of complex heterocyclic structures is through multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient. While direct examples employing this compound in MCRs for heterocycle synthesis are not extensively documented, similar synthons like tetronic acid are widely used. nih.gov The reactivity of this compound suggests its potential as a component in such reactions, for example, in the synthesis of pyranopyrimidine derivatives, which are known for their biological activities. nih.gov

The general synthetic utility of fluorinated carboxylic acids is highlighted in the preparation of various bioactive compounds. For example, radiofluorinated analogues of cocaine have been synthesized from corresponding carboxylic acid salts, demonstrating the role of these precursors in creating tools for medical imaging. nih.gov

Role in Peptide Synthesis

The incorporation of unnatural amino acids into peptides is a key strategy for modifying their structure, stability, and biological function. acs.org Fluorinated amino acids, in particular, can confer increased hydrophobicity and metabolic stability to peptides. acs.org this compound is a precursor to α,α-difluoro-β-amino acids, which are analogs of naturally occurring amino acids.

A significant application in this area is the synthesis and incorporation of β,β-difluoroalanine (an α,α-difluoro-β-amino acid) into peptide chains. acs.org The synthesis of this fluorinated amino acid can be achieved through a Strecker-type reaction, followed by further chemical modifications. Once synthesized and protected (e.g., with an Fmoc group), it can be used in standard solid-phase peptide synthesis (SPPS) protocols. acs.orguci.edu SPPS is a widely used method for the chemical synthesis of peptides, with the Fmoc/tBu strategy being a common approach. nih.govnih.gov

The incorporation of β,β-difluoroalanine has been shown to be successful at both the N- and C-terminal positions of a peptide, yielding diastereomerically pure tripeptides. acs.org The presence of the difluoromethyl group provides a hydrophobic contribution to the peptide chain, comparable to that of isoleucine, but with a smaller side-chain volume. acs.org This allows for the fine-tuning of the biophysical properties of peptides.

Table 1: Comparison of Hydrophobicity of Amino Acid Residues

| Amino Acid | Hydrophobicity Index | van der Waals Volume (ų) |

|---|---|---|

| Glycine | Low | 60.1 |

| Alanine | Moderate | 88.6 |

| Isoleucine | High | 166.7 |

Note: The hydrophobicity index for β,β-difluoroalanine is reported to be similar to isoleucine. The van der Waals volume is an approximation based on its structure.

Precursor for α,α-Difluoro-β-amino Acid Derivatives

As mentioned, this compound is a key starting material for the synthesis of α,α-difluoro-β-amino acid derivatives. These compounds are of significant interest in medicinal chemistry as they can be incorporated into peptidomimetics and other bioactive molecules to enhance their therapeutic properties. The gem-difluoro group can act as a bioisostere for other functional groups and can improve metabolic stability by blocking enzymatic degradation at the α-position.

The synthesis of these derivatives often involves the reaction of an ester of this compound (or a related difluoroacetic acid derivative) with a chiral auxiliary to induce stereoselectivity. This asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Integration into Fluoropolymer Binders and Energetic Materials

While there is extensive research on fluoropolymer binders and the synthesis of fluorine-containing energetic compounds, the direct integration of this compound into these materials is not widely reported in the available literature. However, fluorinated carboxylic acids and their derivatives are used in the synthesis of fluoropolymers. researchgate.net For instance, fluorinated methacrylates have been used to prepare aluminized fluorinated acrylate (B77674) composites for energetic applications. mdpi.com It is conceivable that derivatives of this compound could be explored as monomers or additives in the synthesis of novel fluoropolymer binders with tailored properties for energetic applications.

Development of Functionalized Materials (e.g., Vitrimers)

Vitrimers are a class of polymers that combine the properties of thermosets and thermoplastics. They are covalently cross-linked networks that can be reprocessed and reshaped at elevated temperatures through associative exchange reactions, such as transesterification. mdpi.com This property makes them highly desirable for developing recyclable and self-healing materials.

The synthesis of vitrimers often involves the reaction of epoxy resins with carboxylic acids. nih.gov Bio-based dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), have been successfully used to create bio-based epoxy vitrimers. nih.gov These materials exhibit thermoformability and mechanical recycling capabilities.

Given that this compound is a carboxylic acid, it or its dicarboxylic acid analogs could potentially be used in the synthesis of fluorinated vitrimers. The presence of fluorine could impart desirable properties such as increased chemical resistance and thermal stability to the resulting vitrimer. The principle of transesterification in vitrimers relies on the exchange of ester linkages within the polymer network, a reaction that is compatible with the carboxylic acid functionality of this compound. mdpi.comnih.gov

Pharmaceutical and Biochemical Research Applications

Design and Synthesis of Fluorinated Pharmaceuticals

The unique properties conferred by fluorine have led to its incorporation into a wide array of pharmaceuticals to enhance their therapeutic profiles. While direct applications of 2,2-Difluorobutyric acid in currently marketed drugs are not extensively documented in publicly available literature, its structural motif is relevant to several areas of drug design and discovery.

Fluorine-containing nucleoside analogues are a cornerstone of antiviral therapy. The introduction of fluorine at various positions of the sugar or base moiety can lead to potent inhibitors of viral polymerases. For instance, the substitution of hydrogen with fluorine has been a successful strategy in the development of drugs for HIV, Hepatitis B and C, and herpes viruses. Gemcitabine, a difluorinated nucleoside analogue, is a widely used anticancer drug.

While the direct incorporation of a 2,2-difluorobutyryl group into nucleoside analogues is not a commonly reported strategy, the principles of using fluorinated building blocks are well-established. The synthesis of novel 4′-substituted-2′-deoxy-2′-fluoro nucleosides has been explored for potential antiviral agents. nih.gov The design of monofluoro and difluoro analogues of 4'-azidocytidine (B1678695) has led to compounds with potent activity against the hepatitis C virus. nih.gov These examples highlight the general interest in fluorinated moieties for modulating the biological activity of nucleoside analogues.

Fluorinated compounds have also found a place in the treatment of cancers, including Non-Hodgkin Lymphoma (NHL). Several fluorinated drugs are used in chemotherapy regimens for various malignancies. nih.gov Epidemiological studies have investigated the association between exposure to certain per- and polyfluorinated substances (PFAS) and the risk of NHL, suggesting a potential link between these types of compounds and biological pathways relevant to this cancer. mdpi.comcancer.govnih.gov

Currently, there is no direct evidence in the reviewed literature to suggest that this compound is a component of therapeutic agents specifically developed for NHL. However, the broader field of oncology continues to explore the use of fluorinated molecules to improve the efficacy and pharmacokinetic properties of anticancer drugs. nih.gov

The prodrug approach is a common strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor solubility, instability, or lack of site-specificity. premierconsulting.comeurekaselect.com This involves chemically modifying the active drug into an inactive form that is converted to the active parent drug in the body. alquds.edu Fluorinated compounds have been utilized in prodrug design. For example, novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids have been synthesized for antibody-directed enzyme prodrug therapy (ADEPT). nih.gov

While specific examples of this compound being used as a promoiety in prodrug development were not identified in the searched literature, its carboxylic acid functionality could, in principle, be esterified or otherwise modified to create prodrugs of alcohols or amines. The fluorine atoms would likely influence the rate of metabolic conversion back to the active drug.

One of the most promising areas of application for this compound in medicinal chemistry is as a bioisosteric replacement for a carboxylic acid functional group. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Replacing a carboxylic acid with a suitable bioisostere can help to overcome issues such as poor membrane permeability, rapid metabolism, and toxicity, while maintaining the desired biological activity. researchgate.net

The presence of two fluorine atoms on the alpha-carbon of butyric acid significantly increases the acidity of the carboxylic acid group due to the strong electron-withdrawing inductive effect of fluorine. acs.org This makes the 2,2-difluoro Cα-atom a potential bioisostere for the carboxylic acid moiety itself, or the entire this compound could act as a bioisostere for other acidic groups. Highly fluorinated alcohols and ketones are also recognized as viable carboxylic acid bioisosteres. nih.gov For instance, 2,6-difluorophenols have been used as more lipophilic bioisosteres of carboxylic acids in the design of enzyme inhibitors. nih.govcambridgemedchemconsulting.com

Table 1: Comparison of Acidity of Carboxylic Acids and Potential Bioisosteres

| Compound | pKa | Rationale for Bioisosteric Potential |

| Acetic Acid | ~4.76 | Reference carboxylic acid |

| This compound | Lower than butyric acid (exact value not readily available) | Increased acidity due to α,α-difluoro substitution, potentially mimicking more acidic carboxylic acids or other acidic functional groups. |

| 2,2,2-Trifluoroethan-1-ol | ~12 | Weakly acidic, nonplanar bioisostere with increased lipophilicity. nih.gov |

| 2,6-Difluorophenol | ~7.1 | Lipophilic bioisostere for carboxylic acids. nih.gov |

| Tetrazole | ~4.5-4.9 | Similar acidity to carboxylic acids with greater lipophilicity. cambridgemedchemconsulting.comhyphadiscovery.com |

This table is for illustrative purposes. The pKa of this compound is expected to be lower than that of butyric acid (~4.82) due to the inductive effect of the fluorine atoms.

Bioorthogonal Chemistry and Biomolecule Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net These reactions are highly specific and have become invaluable tools for labeling and visualizing biomolecules in their native environment. mdpi.comnih.gov Common bioorthogonal reactions include the Staudinger ligation and azide-alkyne cycloadditions.

A search of the available literature did not yield any specific examples of this compound being used in bioorthogonal chemistry or for biomolecule labeling. The functional groups typically employed in these reactions (e.g., azides, alkynes, cyclooctynes) are not present in this compound. While it could potentially be chemically modified to incorporate such a group, there is no indication that this is a current area of research.

Enzyme Interactions and Metabolic Pathway Studies

The introduction of fluorine into a molecule can significantly impact its interaction with enzymes and its metabolic fate. The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability. acs.org Fluorinated functional groups can also act as probes to study enzyme mechanisms. nih.gov For instance, the metabolism of other perfluorinated carboxylic acids has been investigated using nuclear magnetic resonance (NMR) spectroscopy. dtic.mildtic.mil

There is limited specific information on the enzymatic processing and metabolic pathways of this compound in the reviewed literature. However, based on studies of similar compounds, it can be hypothesized that the presence of the two alpha-fluorine atoms would likely make it resistant to metabolic pathways that involve oxidation at the alpha-position. The metabolism of 2-deoxy-2-fluoro-d-glucose (B7804807) in plants has been shown to proceed through several steps, indicating that fluorinated molecules can be processed by metabolic enzymes. researchgate.net The study of how enzymes in various metabolic pathways interact with and process small fluorinated molecules like this compound could provide valuable insights into enzyme specificity and reaction mechanisms. nih.govnih.gov

Investigation of Cellular Effects and Apoptotic Pathways

Research into the specific cellular effects of this compound is an emerging area of interest, largely extrapolated from the well-documented activities of its structural analog, butyric acid. Butyric acid is a short-chain fatty acid known to be a potent inhibitor of histone deacetylases (HDACs). gsartor.orgwikipedia.org HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. wikipedia.org Inhibition of HDACs by compounds like butyrate (B1204436) can result in the hyperacetylation of histones, which in turn leads to a more relaxed chromatin structure and the altered expression of genes involved in cellular processes such as cell cycle arrest, differentiation, and apoptosis (programmed cell death). wikipedia.orgnih.gov

The induction of apoptosis is a key mechanism through which HDAC inhibitors exert their anti-cancer effects. wikipedia.org By altering gene expression, HDAC inhibitors can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, thereby tipping the cellular balance towards cell death. This has made HDAC inhibitors a promising class of therapeutic agents in oncology. mdpi.com

Given the structural similarity of this compound to butyric acid, it is hypothesized that it may exhibit similar HDAC inhibitory activity and, consequently, induce apoptosis in cancer cells. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its acidity and lipophilicity, which may influence its biological activity. nih.gov Studies on other fluorinated analogs of known HDAC inhibitors have been conducted to explore how fluorine substitution can modulate potency and isoform selectivity. nih.gov However, to date, specific studies detailing the investigation of this compound's direct effects on cellular proliferation, its potential as an HDAC inhibitor, and its ability to induce apoptosis are not extensively available in the public domain. Further research is required to elucidate the precise molecular mechanisms and apoptotic pathways that may be modulated by this compound.

Table 1: Comparison of Butyric Acid and this compound

| Feature | Butyric Acid | This compound |

| Chemical Structure | CH₃CH₂CH₂COOH | CH₃CH₂CF₂COOH |

| Known Biological Activity | Histone Deacetylase (HDAC) Inhibitor, Induces Apoptosis | Hypothesized to have similar activity to butyric acid |

| Mechanism of Action | Increases histone acetylation, leading to changes in gene expression | Under investigation |

Development of Fluorinated Amino Acids for Protein Mutagenesis

The incorporation of unnatural amino acids, including those containing fluorine, into proteins is a powerful tool in chemical biology and drug discovery. This technique, known as protein mutagenesis, allows for the precise modification of protein structure and function. Fluorinated amino acids are of particular interest due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond. These properties can confer enhanced thermal stability, altered enzymatic activity, and modified protein-protein interactions. nih.govacs.org

The synthesis of fluorinated amino acids is a complex field of organic chemistry, with various strategies employed to introduce fluorine into amino acid scaffolds. nih.govacs.org These methods can be broadly categorized into two approaches: the fluorination of existing amino acid precursors or the use of fluorinated building blocks in the de novo synthesis of amino acids. nih.gov Difluoroalkyl moieties, such as the one present in this compound, are valuable synthons in the construction of more complex fluorinated molecules.

While there is extensive literature on the synthesis of various fluorinated amino acids, specific examples detailing the use of this compound as a direct precursor or building block for the development of fluorinated amino acids for protein mutagenesis are not readily found in published research. The development of synthetic routes to create novel fluorinated amino acids often involves multi-step processes and the use of specialized fluorinating reagents. nih.gov The potential utility of this compound in this context would depend on the development of efficient chemical transformations to convert its carboxylic acid functionality and introduce the necessary amino group to form a fluorinated amino acid.

Table 2: General Strategies for the Synthesis of Fluorinated Amino Acids

| Synthetic Strategy | Description |

| Direct Fluorination | Introduction of fluorine atoms onto an existing amino acid scaffold using electrophilic or nucleophilic fluorinating agents. |

| From Fluorinated Building Blocks | Utilization of small, fluorinated molecules as starting materials for the construction of the amino acid backbone. |

| Asymmetric Synthesis | Enantioselective methods to produce chirally pure fluorinated amino acids. |

Further research and publication in the field of synthetic organic chemistry are needed to ascertain the specific applications of this compound in the synthesis of novel fluorinated amino acids for their subsequent use in protein engineering and mutagenesis studies.

Analytical Methodologies for 2,2 Difluorobutyric Acid and Its Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, HR-MS)

Spectroscopic methods are fundamental to the structural elucidation of 2,2-Difluorobutyric acid. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are two of the most powerful techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the butyl chain. The chemical shifts and splitting patterns of these signals are influenced by the adjacent fluorine atoms. The methylene protons, being closer to the electron-withdrawing fluorine atoms, would appear at a lower field (higher ppm value) compared to the methyl protons. The coupling between the protons on adjacent carbons (³JHH) and the coupling between protons and fluorine atoms (JHF) will result in complex splitting patterns, providing valuable structural information.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the four carbon atoms in the this compound molecule. The carbon atom bonded to the two fluorine atoms (C2) will be significantly affected, showing a characteristic chemical shift and a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbon atoms will also be influenced by the presence of the fluorine atoms, though to a lesser extent with increasing distance.

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is an indispensable tool for characterization. wikipedia.orghuji.ac.ilaiinmr.com It is a highly sensitive technique that provides a wide chemical shift range, making it excellent for identifying and differentiating fluorinated compounds. wikipedia.orghuji.ac.il For this compound, a single signal is expected for the two equivalent fluorine atoms at the C2 position. The chemical shift of this signal is characteristic of geminal difluoroalkyl groups. Coupling between the fluorine atoms and the adjacent methylene protons (³JHF) would be observable, providing further confirmation of the structure.

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (CH₃) | ~1.0 | Triplet of triplets | ³JHH, ⁴JHF |

| ¹H (CH₂) | ~2.0-2.5 | Quartet of triplets | ³JHH, ³JHF |

| ¹³C (C1) | ~170-175 | Triplet | ²JCF |

| ¹³C (C2) | ~115-125 | Triplet | ¹JCF |

| ¹³C (C3) | ~25-35 | Triplet | ²JCF |

| ¹³C (C4) | ~5-15 | Singlet | |

| ¹⁹F | -90 to -110 | Triplet of quartets | ³JHF, ⁴JHF |

Note: The expected values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is used to determine the precise molecular weight of a compound, which allows for the determination of its elemental composition. For this compound (C₄H₆F₂O₂), the expected exact mass would be calculated based on the most abundant isotopes of each element.

Electron ionization (EI) is a common technique used in mass spectrometry. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps in its structural identification. For short-chain carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org The presence of fluorine atoms will influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments.

Expected HR-MS Fragmentation for this compound

| Fragment Ion | m/z (nominal) | Possible Neutral Loss |

| [C₄H₆F₂O₂]⁺ | 124 | - |

| [C₄H₅F₂O]⁺ | 107 | OH |

| [C₃H₅F₂]⁺ | 79 | COOH |

| [C₂H₅]⁺ | 29 | C₂HF₂O₂ |

Advanced Fluorine Analysis Methods in Complex Matrices

The analysis of this compound and its derivatives in complex environmental and biological matrices, such as soil and water, presents significant challenges due to the low concentrations and the presence of interfering substances. mdpi.comecnu.edu.cn Several advanced analytical methods have been developed to address these challenges.

¹⁹F NMR Spectroscopy

¹⁹F NMR has emerged as a powerful tool for the direct detection and quantification of fluorinated compounds in complex mixtures without the need for extensive sample preparation or chromatographic separation. nih.govnih.govresearchgate.net Its high sensitivity and the lack of background signals in most environmental samples make it particularly suitable for this purpose. wikipedia.org This technique can provide information on the total fluorine content as well as identify individual fluorinated species based on their unique chemical shifts. nih.gov

Combustion Ion Chromatography (CIC)

For the determination of total organofluorine content, combustion ion chromatography is a robust method. chromatographyonline.com In this technique, the sample is combusted at a high temperature, which converts all organofluorine compounds into hydrogen fluoride (B91410) (HF). The HF is then collected and analyzed by ion chromatography. This method is particularly useful for screening samples for the presence of unknown or a wide range of fluorinated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), is a widely used technique for the sensitive and selective analysis of per- and polyfluoroalkyl substances (PFAS) in environmental samples. mdpi.comecnu.edu.cn Solid-phase extraction (SPE) is commonly used to pre-concentrate the analytes from water, soil, and sediment samples, achieving high recovery rates. mdpi.com LC-MS/MS provides low limits of detection and quantification, enabling the measurement of trace levels of these compounds. mdpi.com

Key Parameters in the Analysis of Fluorinated Compounds in Environmental Matrices

| Analytical Technique | Sample Matrix | Key Advantages |

| ¹⁹F NMR | Water, biological fluids | Direct detection, minimal sample preparation, structural information |

| Combustion Ion Chromatography (CIC) | Soil, water, air | Total organofluorine content, screening tool |

| LC-MS/MS | Water, soil, sediment, dust | High sensitivity, high selectivity, quantification of individual compounds |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, byproducts, and impurities, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the separation of perfluorinated carboxylic acids (PFCAs). nih.govtandfonline.comnih.gov Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection can be performed using a UV detector, especially after derivatization with a UV-active chromophore, or more commonly with a mass spectrometer for higher sensitivity and selectivity. nih.govnih.gov

Gas Chromatography (GC)

Due to the low volatility of carboxylic acids, derivatization is generally required for their analysis by gas chromatography. researchgate.netcolostate.edu Common derivatization methods for carboxylic acids include esterification to form more volatile methyl or other alkyl esters. ifremer.fr Perfluoro acid anhydrides can also be used as derivatization reagents, which can enhance detection by electron capture detectors (ECD). gcms.cz After derivatization, the resulting volatile compounds can be separated on a low-polarity capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). ifremer.fr

Purity Assessment

The purity of this compound is typically assessed by a combination of chromatographic and spectroscopic techniques. HPLC and GC can be used to quantify the main component and identify and quantify any impurities. NMR spectroscopy can also be used for purity determination by integrating the signals of the compound against a known internal standard.

Chromatographic Methods for this compound Analysis

| Chromatographic Technique | Derivatization | Column Type | Detector |

| HPLC | Optional (for UV detection) | Reversed-phase (e.g., C18) | UV, MS |

| GC | Required (e.g., esterification) | Low-polarity capillary | FID, MS, ECD |

Future Directions and Emerging Research Avenues

Chemoenzymatic and Biocatalytic Approaches to Fluorinated Compounds

The synthesis of fluorinated organic compounds presents considerable challenges, often requiring harsh reagents and complex procedures. nih.gov Biocatalysis and chemoenzymatic strategies are emerging as powerful alternatives, offering high selectivity and milder reaction conditions. the-innovation.org There are two primary enzymatic strategies for synthesizing fluorinated compounds: the direct formation of carbon-fluorine (C-F) bonds and the use of simple fluorinated building blocks to construct more complex molecules. nih.gov

Enzymes such as fluorinases, naturally capable of forming C-F bonds, represent a significant area of research. nih.gov While their substrate scope is currently limited, protein engineering efforts aim to develop novel fluorinases that could accept precursors to 2,2-difluorobutyric acid. Another promising avenue involves leveraging other enzyme classes. For instance, ene reductases have been successfully used for the asymmetric synthesis of α-fluoroesters and α-fluoroenones, suggesting their potential for creating chiral fluorinated carboxylic acids. chemrxiv.org Similarly, methyltransferases and cytochrome P450-based platforms are being explored for their ability to incorporate fluoroalkyl groups into various molecules. nih.govacs.org These biocatalytic methods could pave the way for producing enantiomerically pure versions of this compound and its derivatives, which is crucial for pharmaceutical applications.

Table 1: Comparison of Biocatalytic Approaches for Fluorinated Compounds

| Approach | Enzyme Class | Mechanism | Potential Advantage for this compound |

|---|---|---|---|

| Direct C-F Bond Formation | Fluorinase | Catalyzes nucleophilic fluorination using fluoride (B91410) ions. nih.gov | Direct, atom-economical route if substrate scope can be expanded. |

| Asymmetric Reduction | Ene Reductase | Reduces activated C=C bonds to create chiral centers. chemrxiv.org | Potential for stereoselective synthesis of fluorinated precursors. |

| Fluoroalkylation | Methyltransferase | Transfers fluorinated alkyl groups from S-adenosyl-l-methionine (SAM) cofactors. the-innovation.orgacs.org | Enables targeted installation of difluoromethyl groups in complex structures. |

| C-H Bond Conversion | Cytochrome P450 | Mediates the conversion of C(sp³)-H bonds to C-F bonds. nih.gov | Could offer a direct route from butyric acid precursors. |

Sustainable Synthesis of this compound

Traditional fluorination methods, such as the Swarts reaction which uses hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (HF), are often not aligned with the principles of green chemistry. dovepress.com Future research is focused on developing more sustainable and environmentally benign synthetic routes.

A key area of development is the direct C-H fluorination of aliphatic carboxylic acids. innovations-report.com This approach avoids the need for pre-functionalized substrates, reducing the number of synthetic steps and minimizing waste. Recent breakthroughs include silver-catalyzed decarboxylative fluorination, which uses a carboxylic acid to generate an alkyl radical that is subsequently trapped by a fluorine atom source like Selectfluor. dovepress.com Another strategy involves manganese-porphyrin-catalyzed C–H fluorination, which can selectively target unactivated C–H bonds. dovepress.com Applying these innovative methods to precursors of this compound could significantly improve the sustainability of its production by reducing reliance on hazardous materials and improving atom economy. Furthermore, exploring solvent-free reaction conditions is another critical aspect of green chemistry that could reduce the environmental footprint of synthesis. researchgate.net

Table 2: Comparison of Synthesis Strategies

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methods | Halogenated precursors, SbF₃, HF dovepress.com | Established procedures. | Use of hazardous and corrosive reagents, generation of waste. dovepress.com |

| Sustainable Methods | C-H activation catalysts (e.g., Mn-porphyrin), Ag-catalysis, Selectfluor dovepress.cominnovations-report.com | Direct functionalization, milder conditions, potentially fewer steps. innovations-report.com | Catalyst cost, substrate scope limitations, newer technology. |

Exploration of Novel Biological Activities and Therapeutic Targets

The incorporation of fluorine atoms is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. mdpi.com Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. nih.govjiuzhoupharma.com The gem-difluoroalkyl group is particularly valuable as it can act as a bioisostere for carbonyl groups or other functionalities. nih.gov

For this compound specifically, research has indicated it interacts with isoleucyl-tRNA synthetase, an essential enzyme in protein synthesis, suggesting a potential starting point for antimicrobial or other therapeutic applications. sigmaaldrich.com Furthermore, the introduction of a difluorinated moiety is a feature in modern pharmaceuticals. For example, the drug Asciminib, used to treat chronic myeloid leukemia, contains a difluorinated component and functions as a protein kinase inhibitor. nih.govnih.gov This suggests that this compound could serve as a valuable building block for developing new enzyme inhibitors. Future research should focus on screening this compound and its derivatives against a wide range of biological targets, including kinases, proteases, and metabolic enzymes, to uncover novel therapeutic opportunities.

Table 3: Potential Therapeutic Targets for Difluorinated Compounds

| Target Class | Rationale for Targeting | Example of Fluorinated Drug/Concept |

|---|---|---|

| Protein Kinases | The difluoro group can alter binding affinity and selectivity. nih.gov | Asciminib contains a difluorinated moiety for treating leukemia. nih.gov |

| Aminoacyl-tRNA Synthetases | Potential for antimicrobial development by inhibiting protein synthesis. sigmaaldrich.com | This compound shows activity against isoleucyl-tRNA synthetase. sigmaaldrich.com |

| Metabolic Enzymes | Fluorine substitution can block sites of metabolic oxidation, increasing drug half-life. jiuzhoupharma.com | Melphalan flufenamide has enhanced metabolic stability over nonfluorinated analogs. nih.gov |